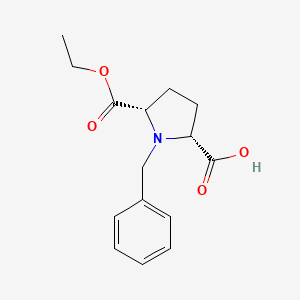
Benzyl 2-fluoro-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-fluoro-3-hydroxypropanoate: is an organic compound that features a benzyl group attached to a 2-fluoro-3-hydroxypropanoate moiety This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the propanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-fluoro-3-hydroxypropanoate can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as a 2-hydroxypropanoate derivative, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis has been explored as a green alternative, utilizing enzymes like fluorinase to introduce the fluorine atom into the organic molecule. This method offers advantages in terms of selectivity and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-fluoro-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group into a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-fluoro-3-oxopropanoate, while reduction could produce benzyl 2-fluoropropanoate.
Applications De Recherche Scientifique
Chemistry: Benzyl 2-fluoro-3-hydroxypropanoate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a precursor to fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of Benzyl 2-fluoro-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Benzyl 2-fluoro-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Benzyl 2-chloro-3-hydroxypropanoate: Chlorine atom instead of fluorine, which can affect reactivity and properties.
Benzyl 2-fluoro-3-hydroxybutanoate: Longer carbon chain, which can influence the compound’s physical and chemical properties.
Uniqueness: Benzyl 2-fluoro-3-hydroxypropanoate is unique due to the combination of a fluorine atom and a hydroxyl group on the same carbon chain.
Propriétés
Formule moléculaire |
C10H11FO3 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
benzyl 2-fluoro-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
Clé InChI |
WOCFUHTXQVGNAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)

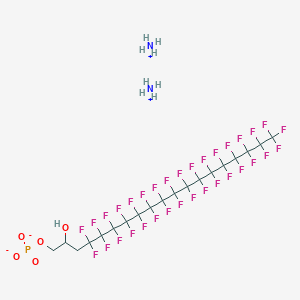
![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)
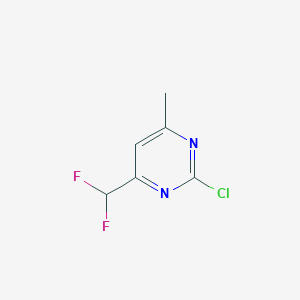
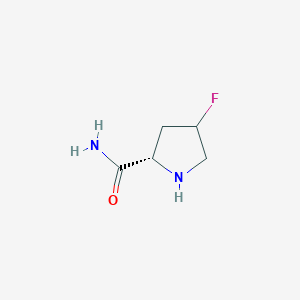


![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
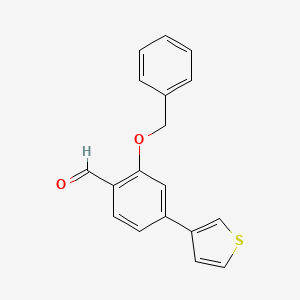
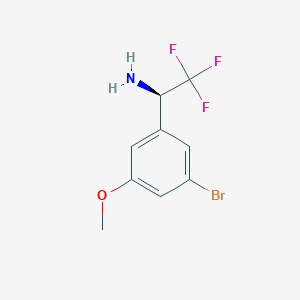
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)
